3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide

Description

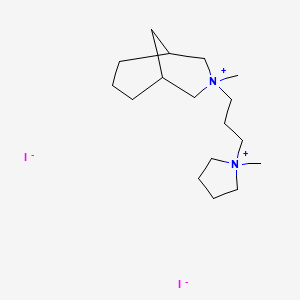

3-Azoniabicyclo[3.3.1]nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide (CAS: 64058-11-3) is a quaternary ammonium salt characterized by a bicyclo[3.3.1]nonane core. The molecule features a methyl group and a 3-(1-methylpyrrolidinio)propyl substituent on the central nitrogen atom, with two iodide counterions . This structural complexity confers high polarity and water solubility, making it relevant in medicinal chemistry, particularly for targeting charged biological interfaces.

Properties

CAS No. |

64058-11-3 |

|---|---|

Molecular Formula |

C17H34I2N2 |

Molecular Weight |

520.3 g/mol |

IUPAC Name |

3-methyl-3-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]-3-azoniabicyclo[3.3.1]nonane;diiodide |

InChI |

InChI=1S/C17H34N2.2HI/c1-18(9-3-4-10-18)11-6-12-19(2)14-16-7-5-8-17(13-16)15-19;;/h16-17H,3-15H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

ACEUSLHTMXRCST-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1(CCCC1)CCC[N+]2(CC3CCCC(C3)C2)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide typically involves the following key steps:

- Construction of the bicyclic azoniabicyclo[3.3.1]nonane scaffold.

- Introduction of the 3-methyl substituent and a propyl linker.

- Quaternization of the pyrrolidine ring to form the 1-methylpyrrolidinium moiety.

- Formation of the diiodide salt by halide exchange or direct quaternization using methyl iodide.

Detailed Synthetic Route

While direct literature specifically detailing the exact synthesis of this compound is limited, closely related compounds and parent structures provide a reliable framework for its preparation.

Step 1: Synthesis of 9-Azabicyclo[3.3.1]nonane Core

- The bicyclic core can be synthesized starting from commercially available precursors such as acetone-1,3-dicarboxylic acid and glutaraldehyde.

- A condensation reaction with benzylamine under acidic conditions forms 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

- Subsequent reduction and treatment with sulfuric acid yield the bicyclic amine (9-azabicyclo[3.3.1]nonane) after catalytic hydrogenation (Pd(OH)2 on carbon) under hydrogen atmosphere at elevated temperature and pressure.

Step 3: Formation of the Diiodide Salt

- The final compound is isolated as the diiodide salt by treatment with excess methyl iodide or by halide exchange from other counterions.

- Purification steps include crystallization or precipitation from suitable solvents.

Experimental Data and Reaction Conditions

Research Findings and Notes

- The bicyclic azoniabicyclo[3.3.1]nonane framework is well-documented for its rigidity and ability to serve as a scaffold in quaternary ammonium salts.

- The method described by Org. Synth. (2022) for related bicyclic amines emphasizes the importance of temperature control and purification to achieve high purity and yield in the bicyclic intermediate stage.

- Quaternization with methyl iodide is a standard method to introduce the methylpyrrolidinium group and iodide counterions, ensuring the compound’s stability and ionic character.

- The compound’s diiodide form is favored for its ionic conductivity and stability in various applications, including catalysis and material science.

Summary Table of Preparation Steps

| Preparation Stage | Key Reaction Type | Critical Parameters | Outcome |

|---|---|---|---|

| Bicyclic core formation | Condensation and cyclization | Acid catalysis, low temperature (0–10 °C) | Bicyclic ketone intermediate |

| Reduction to bicyclic amine | Catalytic hydrogenation | Pd(OH)2 catalyst, H2 pressure, 50 °C | Bicyclic amine |

| Alkylation with pyrrolidine | Nucleophilic substitution | Polar aprotic solvent, inert atmosphere | Pyrrolidino-propyl substitution |

| Quaternization | Methylation with methyl iodide | Excess CH3I, ambient to reflux temperature | Diiodide salt final product |

Chemical Reactions Analysis

Types of Reactions

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide can undergo various chemical reactions, including:

Substitution Reactions: The iodide ions can be replaced by other nucleophiles such as chloride or bromide.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions

Substitution: Reagents like sodium chloride or sodium bromide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield the corresponding halide salts, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics allow it to interact with biological systems effectively. It has been studied for its potential as:

- Antimicrobial Agents : Due to its cationic nature, it can disrupt bacterial membranes, making it useful in developing new antimicrobial agents.

- Neurotransmitter Modulators : Its structural similarities to neurotransmitters suggest potential roles in modulating neurotransmission pathways, which could be beneficial in treating neurological disorders.

Nucleic Acid Delivery

Research indicates that compounds like 3-Azoniabicyclo(3.3.1)nonane can facilitate the delivery of nucleic acids into cells. This is particularly valuable in gene therapy and RNA interference applications. The cationic nature enhances complex formation with negatively charged nucleic acids, improving cellular uptake and stability.

Polymer Chemistry

The compound can serve as a monomer or crosslinking agent in the synthesis of cationic polymers. These materials have applications in:

- Drug Delivery Systems : Cationic polymers can encapsulate drugs and improve their solubility and bioavailability.

- Antibacterial Coatings : The inherent antimicrobial properties of the compound can be harnessed to create surfaces that resist bacterial colonization.

Case Study 1: Antimicrobial Applications

A study demonstrated that derivatives of bicyclic ammonium compounds exhibited significant antimicrobial activity against various bacterial strains. The mechanism involves membrane disruption due to the cationic charge, leading to cell lysis .

Case Study 2: Gene Delivery Systems

Research conducted at Georgia Institute of Technology explored the use of fragmentable bicyclo[3.3.1]nonane materials for nucleic acid delivery. The study highlighted the efficiency of these compounds in enhancing transfection rates in mammalian cells, suggesting their potential in therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide involves its interaction with biological membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Key Structural Features

Key Observations :

Critical Insights :

- The target compound’s dicationic structure may enhance binding to negatively charged cell membranes, but its specific biological targets remain uncharacterized in the provided evidence.

- Bispidine derivatives (e.g., 3c) show confirmed anticancer activity, suggesting that the bicyclo[3.3.1]nonane scaffold is a viable pharmacophore for cytotoxic agents .

Physicochemical Properties

Biological Activity

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide (commonly referred to as 3-ABN) is a compound within the bicyclic amine class, notable for its structural complexity and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic framework with nitrogen atoms incorporated into its structure. The presence of diiodide moieties enhances its chemical reactivity and versatility in biological contexts. The unique structural motifs contribute to its interactions with various biological targets.

Antimicrobial Activity

Research has shown that derivatives of 3-ABN exhibit significant antibacterial and antifungal activities. The structure-activity relationship (SAR) indicates that electron-withdrawing groups at specific positions on the aryl rings enhance these biological activities.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for various derivatives of 3-ABN against different microbial strains:

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| 34 | Staphylococcus aureus (Sa) | 12.5 |

| Escherichia coli (Ec) | 25 | |

| 35 | Bacillus subtilis (Bs) | 6.25 |

| Candida albicans (Ca) | 25 | |

| 36 | Aspergillus flavus (Af) | 12.5 |

| Cryptococcus neoformans (Cn) | 25 |

The data indicates that certain derivatives possess potent activity against both bacterial and fungal pathogens, suggesting their potential as therapeutic agents in treating infections.

The mechanism by which 3-ABN exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. Studies suggest that the nitrogen atoms in the bicyclic structure may interact with microbial enzymes or receptors, leading to reduced viability of the pathogens.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a specific derivative of 3-ABN exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of conventional antibiotics.

- Antifungal Properties : Another investigation focused on the antifungal efficacy of 3-ABN derivatives against Candida species, revealing promising results in inhibiting biofilm formation, which is a critical factor in fungal pathogenicity.

Additional Biological Activities

Beyond antimicrobial properties, there is emerging evidence suggesting that 3-ABN derivatives may possess anticancer , anti-inflammatory , and enzyme-inhibiting activities. For instance:

- Anticancer Activity : Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers in vitro, warranting further exploration in vivo.

Q & A

Q. Methodological Approach :

- Variable Screening : Replicate protocols from while controlling:

- Contradiction Example : Cyclodimerization yields range from 35–82% due to competing carbocation rearrangements. Mitigate by using Brønsted acids (e.g., HCl) instead of Lewis acids.

- Statistical Analysis : Apply DOE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry) .

Advanced Question: Can computational methods predict the biological activity of this compound based on its structural analogs?

Methodological Answer:

- Molecular docking : Compare the diiodide salt’s electrostatic potential (EP) maps with known bioactive bicyclo[3.3.1]nonane derivatives (e.g., antiviral agents ). The 1-methylpyrrolidinio group may enhance membrane permeability.

- QSAR models : Train models using data from bicyclo[3.3.1]nonane-containing compounds with reported IC₅₀ values against bacterial targets .

- Limitations : Overlooked solvent effects in simulations may reduce predictive accuracy. Validate with in vitro assays .

Advanced Question: What strategies enable selective functionalization of the bicyclo[3.3.1]nonane core without disrupting the azonia center?

Methodological Answer:

- Protecting groups : Temporarily mask the azonia nitrogen with tert-butyloxycarbonyl (Boc) groups during alkylation or acylation .

- Radical reactions : Use photoredox catalysis to functionalize bridgehead carbons while preserving the quaternary ammonium center .

- Case Study : In related systems, Pd-catalyzed cross-coupling at the propyl chain’s terminal position achieved 85% yield without azonia degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.